molecular formula C21H14O3 B13930811 Anthraquinone, 1-(m-methoxyphenyl)- CAS No. 20600-77-5

Anthraquinone, 1-(m-methoxyphenyl)-

Cat. No.: B13930811
CAS No.: 20600-77-5
M. Wt: 314.3 g/mol
InChI Key: NKMQFJZBSSUICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthraquinone, 1-(m-methoxyphenyl)- is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as chemistry, biology, and industry Anthraquinones are a class of naturally occurring compounds found in plants, fungi, and lichens They are known for their vibrant colors and have been used historically as dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthraquinone, 1-(m-methoxyphenyl)- typically involves the Friedel-Crafts acylation of 1-methoxybenzene (anisole) with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The cyclization step may involve heating the intermediate product in the presence of a dehydrating agent, and the final oxidation step can be achieved using oxidizing agents like potassium dichromate (K2Cr2O7) or manganese dioxide (MnO2).

Industrial Production Methods

Industrial production of Anthraquinone, 1-(m-methoxyphenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Anthraquinone, 1-(m-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction of the compound can yield hydroquinones, which have applications in photography and as antioxidants.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and manganese dioxide (MnO2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted anthraquinone derivatives

Scientific Research Applications

Anthraquinone, 1-(m-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Anthraquinone, 1-(m-methoxyphenyl)- involves its interaction with cellular components and molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a key mechanism in its anticancer activity. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis (programmed cell death). The methoxy group enhances its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Emodin: A naturally occurring anthraquinone with hydroxyl groups, known for its laxative and anticancer properties.

    Alizarin: An anthraquinone derivative used as a dye, with applications in histology and textile industries.

    Dantron: Another anthraquinone derivative with laxative properties, used in medicine.

Uniqueness

Anthraquinone, 1-(m-methoxyphenyl)- is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This substitution enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

20600-77-5

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

1-(3-methoxyphenyl)anthracene-9,10-dione

InChI

InChI=1S/C21H14O3/c1-24-14-7-4-6-13(12-14)15-10-5-11-18-19(15)21(23)17-9-3-2-8-16(17)20(18)22/h2-12H,1H3

InChI Key

NKMQFJZBSSUICK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.